tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane is a chemical compound with the molecular formula C11H20OSi. It is a silane derivative that features a tert-butyl group, two methyl groups, and a 3-methylfuran-2-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-yl lithium with tert-butyl(dimethyl)silyl chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile at room temperature.
Reduction: LiAlH4; reactions are usually performed in anhydrous ether or THF under reflux conditions.
Substitution: Various nucleophiles such as halides, alkoxides, or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl or methyl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a building block in medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane involves its ability to act as a silylating agent. The compound can transfer its silyl group to other molecules, thereby modifying their chemical properties. This silylation process is crucial in protecting functional groups during multi-step synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilane
- tert-Butyl(diphenyl)silyl trifluoromethanesulfonate
- tert-Butyldimethylsilyl chloride
Uniqueness
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane is unique due to the presence of the 3-methylfuran-2-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other silyl compounds that may lack the furan ring structure .
Eigenschaften
CAS-Nummer |
672927-82-1 |
---|---|
Molekularformel |
C11H20OSi |
Molekulargewicht |
196.36 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(3-methylfuran-2-yl)silane |
InChI |
InChI=1S/C11H20OSi/c1-9-7-8-12-10(9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
InChI-Schlüssel |
NAODUZUVSONMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.